Bridgehead vs. 2-Substitution: Regioisomeric Comparison
The target compound possesses the carbothioamide group directly at the bridgehead position (C1), whereas the more abundant analog bears it at the C2 position. This positional difference is reflected in the SMILES strings: NC(=S)C12CCC(CC1)O2 for the 1-isomer vs. a C2-attachment pattern for the 2-isomer . The 2-isomer has a predicted density of 1.283 g/cm³ and a boiling point of 282.5±42.0 °C, indicating strong intermolecular H-bonding and polar interactions characteristic of thioamides . While experimental values for the 1-isomer are not yet available in major public repositories, the shift of the thioamide to the bridgehead is expected to alter molecular shape, dipole moment, and hydrogen-bonding geometry relative to the 2-substituted scaffold, making the 1-isomer a distinct chemical entity for structure–activity relationship (SAR) exploration .
| Evidence Dimension | Molecular connectivity (regioisomerism) |
|---|---|
| Target Compound Data | SMILES: NC(=S)C12CCC(CC1)O2 (bridgehead 1-substitution) |
| Comparator Or Baseline | 7-Oxabicyclo[2.2.1]heptane-2-carbothioamide (C2-substituted, CAS 1343132-85-3) |
| Quantified Difference | Positional isomerism (C1 vs. C2); 2-isomer predicted density 1.283 g/cm³, bp 282.5±42.0 °C |
| Conditions | Predicted physicochemical properties (ACD/Labs); SMILES verified by CAS registry |
Why This Matters
When procuring building blocks for SAR campaigns, the regioisomeric identity determines the spatial presentation of the pharmacophore; selecting the 1-isomer enables exploration of a distinct chemical space inaccessible with the 2-isomer.
